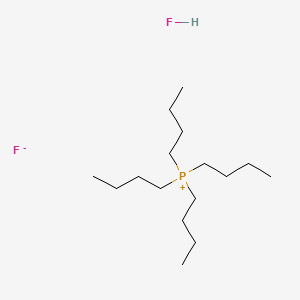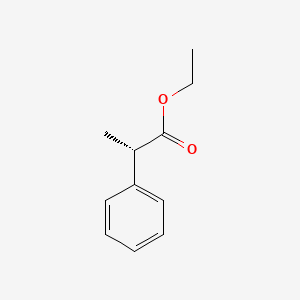
Zearalenone Disulfate Diammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zearalenone disulfate diammonium salt (ZEA-DDS) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a derivative of zearalenone, which is a mycotoxin produced by certain fungi. ZEA-DDS has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mechanism of Action
Zearalenone Disulfate Diammonium Salt has been shown to inhibit the growth of certain fungi by disrupting their cell membrane. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to have antimicrobial properties by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
Zearalenone Disulfate Diammonium Salt has been shown to have various biochemical and physiological effects, including the inhibition of fungal growth, induction of apoptosis in cancer cells, and disruption of bacterial cell membranes. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
Zearalenone Disulfate Diammonium Salt has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its limited stability in solution and potential for degradation make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of Zearalenone Disulfate Diammonium Salt, including the investigation of its potential as a natural pesticide in agriculture, its use as a food safety tool, and its potential applications in medicine. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis and stability.
Synthesis Methods
Zearalenone Disulfate Diammonium Salt can be synthesized using various methods, including the reaction of zearalenone with sulfuryl chloride and ammonium hydroxide. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques. Other methods include the reaction of zearalenone with thionyl chloride and ammonium hydroxide or the reaction of zearalenone with sulfuryl chloride and ammonia.
Scientific Research Applications
Zearalenone Disulfate Diammonium Salt has potential applications in various fields of scientific research, including agriculture, food safety, and medicine. In agriculture, it has been shown to have antifungal properties and can be used as a natural pesticide. In food safety, it has been used to detect the presence of zearalenone in food samples. In medicine, it has been studied for its potential anticancer and antimicrobial properties.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Zearalenone Disulfate Diammonium Salt involves the reaction of zearalenone with disulfur dichloride followed by reaction with ammonium hydroxide.", "Starting Materials": [ "Zearalenone", "Disulfur dichloride", "Ammonium hydroxide" ], "Reaction": [ "Zearalenone is reacted with disulfur dichloride in the presence of a suitable solvent to form zearalenone disulfide.", "The zearalenone disulfide is then reacted with ammonium hydroxide to form Zearalenone Disulfate Diammonium Salt.", "The reaction is carried out under suitable conditions of temperature and pressure to obtain the desired product in high yield and purity." ] } | |
CAS RN |
1439329-55-1 |
Product Name |
Zearalenone Disulfate Diammonium Salt |
Molecular Formula |
C₁₈H₂₈N₂O₁₁S₂ |
Molecular Weight |
512.55 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)
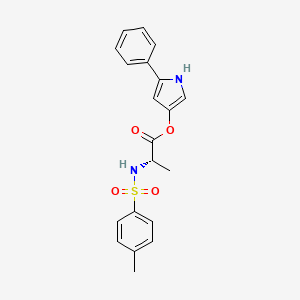
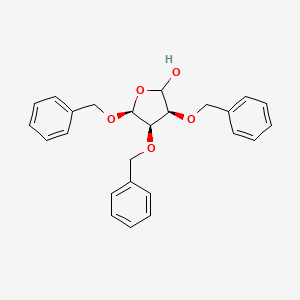
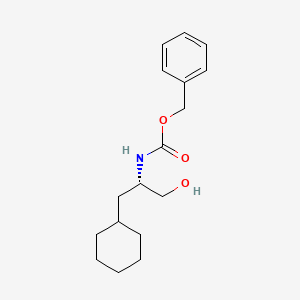
![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)
